(S)-tert-Butyl 3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolo[2,1-f][1,2,4]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials One common approach involves the formation of the pyrrolo[2,1-f][1,2,4]triazin-7-yl core through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodo group.
Scientific Research Applications
(S)-tert-Butyl 3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of antiviral drugs, including potential treatments for Ebola and COVID-19.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: Its derivatives are explored for use in materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Similar Compounds
7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine: A related compound used in the synthesis of antiviral drugs.
Pyrrolo[2,1-f][1,2,4]triazine Derivatives: These compounds share the core structure and exhibit similar biological activities.
Uniqueness
(S)-tert-Butyl 3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate is unique due to its specific functional groups and stereochemistry, which confer distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C15H20IN5O2 |
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Molecular Weight |
429.26 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20IN5O2/c1-15(2,3)23-14(22)20-5-4-9(7-20)11-6-10(16)12-13(17)18-8-19-21(11)12/h6,8-9H,4-5,7H2,1-3H3,(H2,17,18,19)/t9-/m0/s1 |
InChI Key |
AJIHNBTXPNEFFV-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C2=CC(=C3N2N=CN=C3N)I |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=C3N2N=CN=C3N)I |
Origin of Product |
United States |
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